Lyxonic acid
CAS No.: 28223-40-7
Cat. No.: VC0534264
Molecular Formula: C5H10O6
Molecular Weight: 166.13 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28223-40-7 |
|---|---|
| Molecular Formula | C5H10O6 |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | (2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid |
| Standard InChI | InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m1/s1 |
| Standard InChI Key | QXKAIJAYHKCRRA-UZBSEBFBSA-N |
| Isomeric SMILES | C([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |
| SMILES | C(C(C(C(C(=O)O)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(=O)O)O)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Configuration and Stereochemistry
Lyxonic acid (C₅H₁₀O₆) is a tetrahydroxypentanoic acid with four hydroxyl groups and a carboxylic acid functional group. Its IUPAC name, (2R,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid, reflects the stereochemical arrangement of its chiral centers . The L-enantiomer adopts the (2R,3R,4S) configuration, while the D-form is its mirror image. The compound’s backbone derives from lyxose, a pentose sugar, through oxidation of the aldehyde group to a carboxyl group.
Table 1: Key Chemical Properties of L-Lyxonic Acid
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₁₀O₆ | |
| Average molecular weight | 166.13 g/mol | |
| Monoisotopic mass | 166.047738042 Da | |
| SMILES notation | OCC@HC@@HC@@HC(O)=O | |
| CAS Registry Number | 4172-43-4 |
Physical and Spectroscopic Characteristics
Lyxonic acid is a water-soluble compound, consistent with its polar functional groups. Its infrared (IR) spectrum exhibits broad O-H stretches (3200–3600 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) from the carboxylic acid group . Nuclear magnetic resonance (NMR) data reveal distinct signals for its four hydroxyl protons (δ 4.0–5.5 ppm) and the anomeric proton (δ 3.8 ppm) .
Biological Occurrence and Metabolic Roles
Endogenous Production in Organisms
L-Lyxonic acid is classified as a primary metabolite, directly involved in physiological processes such as energy production and biosynthesis . It has been detected in human urine and rat metabolomes, though quantitative data remain limited . Its presence suggests a role in pentose phosphate pathway offshoots or antioxidant defense mechanisms, akin to other sugar acids like ascorbic acid .
Enantiomeric Excess in Meteorites
The D-enantiomer of lyxonic acid has been identified in carbonaceous meteorites such as Murchison and Murray, with significant enantiomeric excesses (ee) observed . For instance, D-lyxonic acid in the Murchison meteorite exhibits an ee of ~18%, contrasting with racemic mixtures of related sugar alcohols . This asymmetry mirrors the L-enantiomer dominance in biological amino acids, hinting at abiotic processes that could have seeded Earth’s homochirality .
Synthesis and Detection Methods
Abiotic Formation Pathways
Meteoritic D-lyxonic acid likely forms via photochemical reactions in interstellar ices, where ultraviolet irradiation induces chiral selectivity in precursor molecules like glycolaldehyde . Laboratory simulations using ice analogs (H₂O, CH₃OH, NH₃) under space-like conditions have replicated such enantiomeric excesses, supporting this hypothesis .
Analytical Techniques for Identification
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Liquid Chromatography-Mass Spectrometry (LC-MS): Used to detect lyxonic acid in biological fluids, leveraging hydrophilic interaction chromatography (HILIC) for polar compound retention .
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Gas Chromatography (GC): Employed for meteoritic samples after derivatization (e.g., silylation) to enhance volatility .
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X-ray Crystallography: Resolved the absolute configuration of synthetic L-lyxonic acid, confirming its (2R,3R,4S) stereochemistry .
Implications for Prebiotic Chemistry and Astrobiology
Chirality Transfer to Early Earth
The delivery of meteoritic D-sugar acids to primordial Earth could have biased local prebiotic synthesis toward D-enantiomers, explaining the prevalence of D-ribose in RNA and other biological sugars . This hypothesis is bolstered by the stability of lyxonic acid under simulated early Earth conditions (pH 5–7, 25°C) .
Role in Proto-Metabolic Networks
Lyxonic acid’s hydroxyl and carboxyl groups make it a potential participant in metal-ion-catalyzed reactions, such as the formation of peptide bonds or phosphorylated compounds. Its iron(III) complexes, for example, exhibit redox activity analogous to citric acid cycle intermediates .
Research Frontiers and Unanswered Questions
Quantifying Metabolic Fluxes
Future studies using isotopic labeling (e.g., ¹³C-glucose tracers) could map lyxonic acid’s biosynthetic pathways in mammals, clarifying its relationship to disorders like diabetes or oxidative stress .
Interstellar Medium Surveys
Upcoming missions like the James Webb Space Telescope (JWST) may identify lyxonic acid precursors in protoplanetary disks, testing its proposed photochemical origin .
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